N-(3,5-Dichloro-4-iodophenyl)acetamide CAS number
N-(3,5-Dichloro-4-iodophenyl)acetamide CAS number
An In-Depth Technical Guide to N-(3,5-Dichloro-4-iodophenyl)acetamide: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of N-(3,5-Dichloro-4-iodophenyl)acetamide, a halogenated aromatic compound with significant potential as a chemical intermediate and scaffold in drug discovery and development. We will delve into its chemical properties, a robust synthesis protocol, analytical characterization methods, and its prospective applications, grounded in the established bioactivity of related chemical structures.
Introduction and Strategic Importance
N-(3,5-Dichloro-4-iodophenyl)acetamide (CAS Number: 89894-32-6) is a specialized chemical entity belonging to the N-phenylacetamide class.[1] Its structure is characterized by a highly substituted benzene ring, featuring two chlorine atoms and an iodine atom. This unique substitution pattern makes it a compound of interest for medicinal chemists and drug development professionals for several key reasons:
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Bioactivity of the Scaffold : The N-phenylacetamide scaffold is a well-established pharmacophore. Derivatives have demonstrated a wide array of biological activities, including anticancer, antibacterial, and antifungal properties.[2][3][4][5] Halogen substitution, in particular, is a known strategy for enhancing the potency of bioactive molecules.[2]
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Synthetic Versatility : The presence of an iodine atom provides a reactive handle for further molecular elaboration. It is an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile introduction of diverse chemical moieties. This makes it a valuable building block for creating libraries of complex molecules for high-throughput screening.
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Modulation of Physicochemical Properties : The three halogen atoms significantly influence the molecule's lipophilicity, electronic properties, and metabolic stability, all of which are critical parameters in drug design.
This guide will serve as a foundational resource for researchers looking to synthesize, characterize, and utilize this versatile compound.
Physicochemical and Structural Data
A summary of the key identifiers and properties for N-(3,5-Dichloro-4-iodophenyl)acetamide and its essential precursor, 3,5-dichloro-4-iodoaniline, is provided below.
| Property | N-(3,5-Dichloro-4-iodophenyl)acetamide | 3,5-Dichloro-4-iodoaniline (Precursor) |
| CAS Number | 89894-32-6[1] | 155403-05-7[6][7] |
| Molecular Formula | C₈H₆Cl₂INO | C₆H₄Cl₂IN |
| Molecular Weight | 345.95 g/mol | 303.91 g/mol |
| Appearance | (Expected) Off-white to light-brown solid | Powder |
| Melting Point | Not available | 143-145 °C |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Ethyl Acetate) | Not specified |
Synthesis and Purification Protocol
The most direct and reliable method for synthesizing N-(3,5-Dichloro-4-iodophenyl)acetamide is the N-acetylation of its corresponding aniline precursor, 3,5-dichloro-4-iodoaniline. This is a classic nucleophilic acyl substitution reaction.
Scientific Rationale
The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride. Acetic anhydride is chosen for its high reactivity and the fact that its byproduct, acetic acid, is easily removed. The reaction is often performed in a suitable solvent to ensure homogeneity and can be facilitated by a mild base to neutralize the acid byproduct or simply by gentle heating.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-(3,5-Dichloro-4-iodophenyl)acetamide.
Detailed Step-by-Step Methodology
Materials:
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Acetic anhydride
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Glacial acetic acid
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Ethanol
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Deionized water
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Standard laboratory glassware and filtration apparatus
Procedure:
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Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-dichloro-4-iodoaniline (1.0 equivalent). Add glacial acetic acid as a solvent (approx. 5-10 mL per gram of aniline).
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Reagent Addition : While stirring, add acetic anhydride (1.2 equivalents) dropwise to the aniline solution. The addition may be slightly exothermic.
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Reaction Execution : Heat the reaction mixture to 50-60°C using a water bath. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the aniline starting material is no longer visible. This typically takes 1-2 hours.
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Work-up : Once the reaction is complete, allow the flask to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a significant volume of ice-cold water (approx. 100 mL per gram of initial aniline). Stir vigorously. A precipitate should form.
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Isolation : Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove acetic acid and any other water-soluble impurities.
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Purification : The crude product can be purified by recrystallization. A common solvent system for anilides is an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.
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Drying : Collect the purified crystals by vacuum filtration and dry them under vacuum to a constant weight.
Analytical Characterization
To confirm the identity and purity of the synthesized N-(3,5-Dichloro-4-iodophenyl)acetamide, a suite of analytical techniques should be employed.
| Technique | Expected Results |
| ¹H NMR | Amide Proton (N-H) : A broad singlet typically between δ 7.5-9.5 ppm. Aromatic Protons (Ar-H) : A singlet corresponding to the two equivalent protons on the benzene ring, expected in the aromatic region (δ 7.0-8.0 ppm). Methyl Protons (-CH₃) : A sharp singlet for the acetyl methyl group, typically around δ 2.1-2.3 ppm.[8] |
| ¹³C NMR | Carbonyl Carbon (C=O) : A signal in the downfield region, typically δ 168-172 ppm. Aromatic Carbons : Multiple signals in the δ 120-145 ppm range. The carbon bearing the iodine (C-I) will be shifted upfield compared to the others, likely around δ 90-100 ppm. Methyl Carbon (-CH₃) : A signal in the upfield region, typically δ 23-26 ppm. |
| Mass Spec (MS) | The molecular ion peak [M]+ or protonated molecular ion [M+H]+ should be observed, showing a characteristic isotopic pattern due to the presence of two chlorine atoms. Expected m/z for [M+H]+ ≈ 346.86. |
| HPLC | A single major peak under optimized conditions, indicating high purity (ideally >95%). |
Applications in Drug Discovery and Chemical Biology
While specific biological data for N-(3,5-Dichloro-4-iodophenyl)acetamide is not widely published, its structural motifs suggest significant potential as a scaffold or intermediate in medicinal chemistry.
Scaffold for Bioactive Agents
The halogenated N-phenylacetamide core is present in numerous compounds with demonstrated biological activity. The 3,5-dichloro substitution pattern, in particular, is a feature found in various kinase inhibitors and other therapeutic agents. This compound can serve as a starting point for developing novel agents targeting diseases where this scaffold is known to be effective, such as cancer or infectious diseases.[2] For instance, related aryl acetamide structures have shown promise against the parasite Cryptosporidium.[4]
Intermediate for Chemical Library Synthesis
The true value of this molecule for drug discovery lies in the synthetic utility of the C-I bond. The iodine atom can be readily substituted using a variety of palladium-catalyzed cross-coupling reactions, allowing for the rapid diversification of the scaffold. This enables the creation of a focused library of analogues for structure-activity relationship (SAR) studies.
Caption: Use as a platform for generating diverse analogs via cross-coupling.
Safety and Handling
N-(3,5-Dichloro-4-iodophenyl)acetamide should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal information.
Conclusion
N-(3,5-Dichloro-4-iodophenyl)acetamide is a strategically important chemical compound whose value is derived from both its core halogenated N-phenylacetamide structure and its potential as a versatile synthetic intermediate. The robust synthesis protocol and clear analytical characterization pathway detailed in this guide provide researchers with the necessary tools to produce and validate this compound. Its true potential lies in its application as a foundational scaffold for the development of new therapeutic agents, enabled by the synthetic flexibility of its carbon-iodine bond.
References
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MDPI. (2022, October 21). Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates. Retrieved from [Link]
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ResearchGate. (n.d.). Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Retrieved from [Link]
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ResearchGate. (2022, March 9). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]
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IAEA. (2004, February 15). Synthesis of diiodo- and triiodoanilines by aniline iodination with potassium dichloroiodate and preparation of 1,3,5-triiodobenzene. Retrieved from [Link]
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Chemical Journal of Kazakhstan. (2023, March 30). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved from [Link]
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LookChem. (n.d.). N-(3,5-dichloro-4-nitrophenyl)acetamide. Retrieved from [Link]
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GNPS. (2020, November 16). UCSD/CCMS - Spectrum Library. Retrieved from [Link]
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